![molecular formula C18H19N5O2S2 B2426704 2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1223767-19-8](/img/structure/B2426704.png)

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

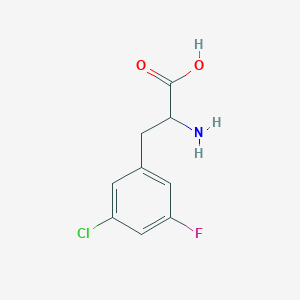

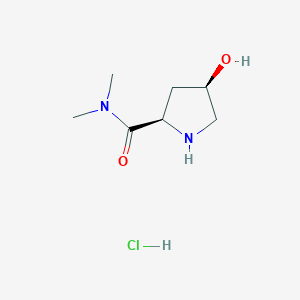

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide, also known as OTAP, is a chemical compound with potential applications in scientific research. OTAP belongs to the class of thiazolopyrimidine compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Biomedical Applications

The compound is a type of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

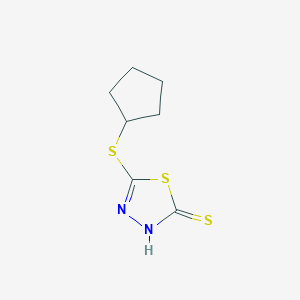

Threonine Tyrosine Kinase (TTK) Inhibitors

A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, including this compound, were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . One of the representative compounds exhibited strong binding affinity but was significantly less potent against a panel of 402 wild-type kinases .

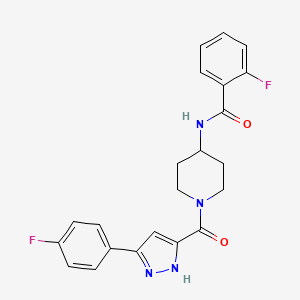

Cancer Treatment

The compound potently inhibited the kinase activity of TTK, induced chromosome missegregation and aneuploidy, and suppressed proliferation of a panel of human cancer cell lines . It demonstrated good oral pharmacokinetic properties and showed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model .

MALT1 Inhibitors

The compound is part of a new class of MALT1 inhibitors featuring a novel “2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” scaffold developed by structure-based drug design .

Mechanism of Action

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK with an IC50 value of 23 nM . This inhibition disrupts the normal function of TTK, leading to chromosome missegregation and aneuploidy .

Biochemical Pathways

The inhibition of TTK disrupts the spindle assembly checkpoint, leading to errors in chromosome segregation. This results in aneuploidy, a condition where cells have an abnormal number of chromosomes . Aneuploidy can lead to cell death or cause cells to grow and divide in an uncontrolled way, contributing to cancer progression .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach its target sites in the body effectively.

Result of Action

The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines with low μM IC50 values . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer.

properties

IUPAC Name |

N-(4-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-12-2-4-13(5-3-12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIRTTWBWONEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde](/img/structure/B2426625.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2426627.png)

![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2426638.png)

![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)